molecular formula C12H16N2O4 B2381119 Methyl 5-(tert-Butoxycarbonylamino)picolinate CAS No. 131052-40-9

Methyl 5-(tert-Butoxycarbonylamino)picolinate

Cat. No.: B2381119
CAS No.: 131052-40-9
M. Wt: 252.27
InChI Key: GPVMPPDFEOSPND-UHFFFAOYSA-N
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Description

Methyl 5-(tert-Butoxycarbonylamino)picolinate is a chemical compound with the molecular formula C12H16N2O4. It is known for its potential therapeutic and industrial applications. This compound is often used in organic synthesis and has gained attention in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(tert-Butoxycarbonylamino)picolinate typically involves the reaction of methyl 5-amino-2-picolinate with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-Butoxycarbonylamino)picolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-(tert-Butoxycarbonylamino)picolinate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(tert-Butoxycarbonylamino)picolinate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial in organic synthesis and drug development, where precise modifications are necessary.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-2-picolinate
  • Methyl 5-(tert-butoxycarbonyl)amino-3-picolinate
  • Methyl 5-(tert-butoxycarbonyl)amino-4-picolinate

Uniqueness

Methyl 5-(tert-Butoxycarbonylamino)picolinate is unique due to its specific substitution pattern and the presence of the Boc protecting group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-8-5-6-9(13-7-8)10(15)17-4/h5-7H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVMPPDFEOSPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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